daphnilongeranins B

Description

Plant Source and Specimen Collection

Daphnilongeranin B is a naturally occurring compound isolated from the leaves and stems of Daphniphyllum longeracemosum. This plant belongs to the family Daphniphyllaceae, a group of evergreen trees and shrubs known for producing a rich variety of structurally unique alkaloids. The genus Daphniphyllum comprises approximately 30 accepted species, including D. macropodum, D. calycinum, and D. himalense, which are also sources of other Daphniphyllum alkaloids. The chemical constituents of D. longeracemosum, in particular, had not been investigated prior to the studies that led to the discovery of daphnilongeranin B.

Daphniphyllum longeracemosum is an evergreen tree native to Southeast Asia. Its natural habitat is primarily in the wet tropical biome. The species is found in China, specifically in southeastern Yunnan and southern Guangxi provinces, as well as in northern Vietnam. These trees typically grow in forests at altitudes ranging from 600 to 2100 meters. One collection effort gathered seeds from a 4-meter tall tree in northern Vietnam near the Chinese border at an altitude close to 2000 meters. The broader Daphniphyllum genus is distributed across tropical and subtropical Asia.

Extraction and Chromatographic Separation Techniques

The isolation of daphnilongeranin B from the plant material is a multi-step process involving initial extraction followed by advanced purification methods.

The general procedure for extracting Daphniphyllum alkaloids begins with the air-dried and powdered plant material, such as the leaves and stems. A common method involves refluxing the plant material with a high concentration of ethanol, for instance, 95% ethanol, multiple times. After extraction, the solvent is removed under reduced pressure to yield a crude extract.

This crude extract is then typically subjected to an acid-base extraction to separate the alkaloids. The extract is dispersed in water and acidified, for example, with 1% hydrochloric acid (HCl), to a pH of 2-3. After filtration, the acidic aqueous phase is basified to a pH of around 10 using a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3). This basic solution is then extracted with an organic solvent, such as chloroform (B151607) (CHCl3) or ethyl acetate (B1210297) (EtOAc), to obtain the crude alkaloid mixture.

The crude alkaloid extract, containing a complex mixture of compounds, requires further purification using various chromatographic techniques. Column chromatography is a fundamental step, often utilizing silica (B1680970) gel as the stationary phase. The crude mixture is loaded onto the column and eluted with a gradient of solvents, such as a chloroform/methanol mixture, to separate the components into different fractions based on their polarity.

These fractions are then subjected to repeated and more refined chromatographic methods for further purification. These can include:

Reversed-phase silica gel chromatography : Using stationary phases like Lichroprep RP-18.

Sephadex LH-20 chromatography : A size-exclusion chromatography method useful for separating compounds of different molecular sizes.

High-Performance Liquid Chromatography (HPLC) : This is a crucial final step for isolating pure compounds. A common setup involves an ODS (octadecylsilyl) column and a UV detector to monitor the separation.

Through these sequential purification steps, daphnilongeranin B was isolated along with other new and known Daphniphyllum alkaloids.

Spectroscopic and Diffraction-Based Structural Characterization

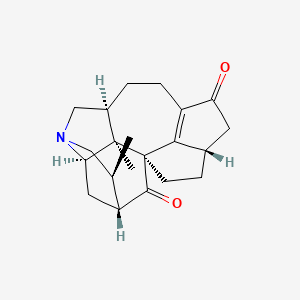

Once isolated, the precise structure and stereochemistry of daphnilongeranin B were determined using a combination of spectroscopic methods. The molecular formula was established as C21H27NO2 by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

Analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum revealed the presence of 21 carbon atoms, indicating it is a C-22 nor-Daphniphyllum alkaloid with a novel C21 skeleton. The NMR data showed signals corresponding to two ketone groups, a fully substituted double bond, two methyl groups, eight methylene (B1212753) groups, five methine groups, and two quaternary sp3 carbons.

The planar structure of daphnilongeranin B was pieced together through extensive analysis of 2D NMR spectra, including:

Heteronuclear Single Quantum Coherence (HSQC) : To identify direct carbon-proton correlations.

1H-1H Correlation Spectroscopy (COSY) : To establish proton-proton coupling networks.

Heteronuclear Multiple Bond Correlation (HMBC) : To determine long-range carbon-proton correlations, which is key to connecting different structural fragments.

These analyses revealed that the A to D rings of daphnilongeranin B are identical to those of another Daphniphyllum alkaloid, daphcalycinosidine C. The relative stereochemistry of the molecule was elucidated using Rotating frame Overhauser Effect SpectroscopY (ROESY) experiments, which show through-space correlations between protons. While X-ray crystallography provides definitive structural confirmation, it was not explicitly mentioned as being used for daphnilongeranin B itself in the primary isolation paper, though it has been used for related compounds like longeracinphyllin A.

Table 1: Spectroscopic Data for Daphnilongeranin B Below is a table summarizing the key spectroscopic findings used in the structural elucidation of daphnilongeranin B.

| Technique | Observation | Implication |

| HREIMS | Molecular formula C21H27NO2 | Established the elemental composition. |

| ¹³C NMR | 21 carbon signals | Identified as a C-22 nor-alkaloid with a new C21 skeleton. |

| Signals for two ketones, one double bond | Revealed key functional groups. | |

| 2D NMR (COSY, HMBC) | Correlation data | Outlined the planar structure and connectivity of atoms. |

| ROESY | Nuclear Overhauser effect correlations | Determined the relative stereochemistry of the molecule. |

Table of Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27NO2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(1R,2S,3R,5R,6S,10S,16S)-2,6-dimethyl-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-14,20-dione |

InChI |

InChI=1S/C21H27NO2/c1-11-9-22-10-13-3-4-14-16(23)7-12-5-6-21(18(12)14)19(24)15(11)8-17(22)20(13,21)2/h11-13,15,17H,3-10H2,1-2H3/t11-,12+,13-,15-,17-,20-,21+/m1/s1 |

InChI Key |

CKZNTNLXBLCQDF-PYOYSHDMSA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@@H](CC[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)CC4=O |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CCC56C3(C2CC1C6=O)C)CC4=O |

Synonyms |

daphnilongeranin B |

Origin of Product |

United States |

Isolation and Elucidation Methodologies

Spectroscopic and Diffraction-Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the intricate carbon-hydrogen framework of daphnilongeranin B. Through a series of one-dimensional and two-dimensional experiments, the precise connectivity of atoms within the molecule is pieced together.

The ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in daphnilongeranin B. While specific data for daphnilongeranin B is not publicly tabulated, analysis of the closely related analogue, longeracinphyllin A, which shares the daphnilongeranin B type skeleton, offers significant insights. The spectra for these types of compounds are typically recorded in deuterated chloroform (B151607) (CDCl₃).

The ¹H NMR spectrum reveals the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton. This information helps to identify the types of protons (e.g., olefinic, aliphatic, methyl) and their neighboring atoms.

The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and the nature of its substituents. For instance, the presence of carbonyl groups and olefinic carbons is readily identified by their characteristic downfield shifts.

Table 1: Representative ¹H NMR Data for a Daphnilongeranin B Type Skeleton (Longeracinphyllin A in CDCl₃) (Note: This table is illustrative of the data type and based on a closely related analogue.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.55 | m | |

| 3α | 1.65 | m | |

| 3β | 1.90 | m | |

| 4 | 2.85 | br d | 11.5 |

| 6 | 3.10 | m | |

| 7α | 1.80 | m | |

| 7β | 2.15 | m | |

| 8 | 5.80 | s | |

| 11α | 1.55 | m | |

| 11β | 1.75 | m | |

| 12α | 1.45 | m | |

| 12β | 1.95 | m | |

| 13α | 1.60 | m | |

| 13β | 2.05 | m | |

| 14 | 2.30 | m | |

| 16α | 1.70 | m | |

| 16β | 2.20 | m | |

| 17 | 3.30 | d | 10.0 |

| 18 | 2.95 | d | 12.0 |

| 20-Me | 1.05 | d | 6.5 |

| 21-Me | 1.15 | s |

Table 2: Representative ¹³C NMR Data for a Daphnilongeranin B Type Skeleton (Longeracinphyllin A in CDCl₃) (Note: This table is illustrative of the data type and based on a closely related analogue.)

| Position | δC (ppm) |

| 1 | 55.4 |

| 2 | 48.9 |

| 3 | 34.5 |

| 4 | 45.1 |

| 5 | 138.9 |

| 6 | 58.2 |

| 7 | 38.7 |

| 8 | 125.1 |

| 9 | 171.2 |

| 10 | 60.8 |

| 11 | 28.9 |

| 12 | 36.4 |

| 13 | 42.1 |

| 14 | 33.2 |

| 15 | 210.5 |

| 16 | 47.3 |

| 17 | 78.9 |

| 18 | 65.3 |

| 19 | 61.2 |

| 20 | 15.9 |

| 21 | 22.4 |

Two-dimensional NMR experiments are crucial for establishing the complete planar structure and relative stereochemistry of daphnilongeranin B.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. The presence of cross-peaks in the COSY spectrum reveals which protons are adjacent to each other, allowing for the tracing of spin systems within the molecule. For daphnilongeranin B, COSY correlations would be used to connect the protons within the various cyclic systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is instrumental in connecting the different spin systems identified by COSY, by showing correlations through quaternary carbons and heteroatoms. For instance, correlations from methyl protons to adjacent quaternary carbons are key in assembling the complete carbon skeleton of daphnilongeranin B.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. NOESY data is therefore critical for determining the relative stereochemistry of the molecule, by revealing the spatial proximity of protons on different parts of the polycyclic framework.

One-Dimensional NMR (1H, 13C)

Mass Spectrometry in Molecular Formula Determination

High-Resolution Mass Spectrometry (HRESIMS) is a vital tool for determining the precise molecular formula of daphnilongeranin B. Using electrospray ionization (ESI), the molecule is gently ionized, typically forming a protonated molecule [M+H]⁺. The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of this ion with very high accuracy (typically to four or five decimal places). This precise mass allows for the calculation of a unique elemental composition. For daphnilongeranin B, a C₂₁ nor-Daphniphyllum alkaloid, the HRESIMS data would confirm its molecular formula as C₂₁H₂₇NO₂.

Table 3: HRESIMS Data for a Daphnilongeranin B type compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 326.2120 | 326.2120 | C₂₁H₂₈NO₂ |

Chiroptical Methods for Absolute Configuration

While NMR and MS can determine the planar structure and relative stereochemistry, chiroptical methods are essential for assigning the absolute configuration of a chiral molecule like daphnilongeranin B.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration.

To determine the absolute configuration of daphnilongeranin B, its experimental ECD spectrum is compared with the theoretically calculated spectra for the possible enantiomers. The calculation is typically performed using time-dependent density functional theory (TD-DFT). A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of the natural product. This method has been successfully applied to determine the absolute configurations of numerous complex Daphniphyllum alkaloids.

X-ray Crystallography for Unambiguous Stereochemistry

The complex, polycyclic, and stereochemically dense architecture of daphnilongeranin B and its congeners presents a formidable challenge for structural elucidation. While spectroscopic methods such as NMR are powerful tools for determining the planar structure and relative stereochemistry, the absolute configuration and the precise spatial arrangement of atoms in such intricate scaffolds often require unequivocal proof. Single-crystal X-ray crystallography has proven to be an indispensable technique in the study of Daphniphyllum alkaloids, providing definitive stereochemical assignments for key synthetic intermediates, which in turn solidifies the structural assignment of the final natural product.

In the context of the total synthesis of daphnilongeranin B and related alkaloids, X-ray diffraction analysis has been repeatedly employed to resolve ambiguities that could not be settled by spectroscopic means alone. The rigid, crystalline nature of many of the advanced intermediates in these synthetic pathways allows for their analysis by X-ray crystallography, offering a three-dimensional model of the molecule.

For instance, in the divergent total syntheses of (−)-daphnilongeranin B and (−)-daphenylline, the stereochemistry of crucial intermediates was unambiguously established through X-ray crystallographic analysis. Similarly, the development of synthetic routes towards the core structures of these alkaloids often relies on the crystallographic characterization of key products to ensure the desired stereochemical outcome of a reaction sequence. In the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B, the structure of a key intermediate was confirmed by X-ray crystallography.

The following table summarizes crystallographic data for key intermediates from the syntheses of related Daphniphyllum alkaloids, illustrating the critical role of this technique. While the final crystallographic data for daphnilongeranin B itself is not detailed in these reports, the structural confirmation of its precursors was essential for the successful completion of its total synthesis.

Table 1: Crystallographic Data for Key Synthetic Intermediates Related to Daphnilongeranin B

| Compound/Intermediate | Synthesis Context | CCDC Number | Key Stereochemical Feature Confirmed | Reference |

| Tricyclic Core 16 | Synthesis of Daphlongamine H | CCDC for 16 | Confirmed structure of the tricyclic core with four contiguous stereocenters. | |

| Enone 21 | Synthesis of Daphlongamine H | CCDC for 21 | Confirmed undesired C10 stereochemistry, guiding synthetic route adjustments. | |

| Norcaradiene 9 | Total Synthesis of Daphenylline (B12778079) | Available in Supporting Information | Unambiguously characterized the strained norcaradiene intermediate. | |

| Hydrogenated Product 18 | Total Synthesis of Daphenylline | Available in Supporting Information | Unambiguous confirmation of the structure after hydrogenation. | |

| Spirocyclic Thietane 20 | Total Synthesis of Daphenylline | Available in Supporting Information | Confirmed the structure of the photocycloaddition product. | |

| Cycloadduct 6 | Total Synthesis of Daphnillonin B | CCDC 2254624 | Established the structure of the product from a [5+2] cycloaddition. | |

| Cyclized Product 18 | Total Synthesis of Daphnillonin B | CCDC 2254632 | Confirmed the structure after a Grubbs II catalyst-catalyzed radical cyclization. | |

| Hexacyclic Core 19 | Total Synthesis of Daphnillonin B | CCDC 2254664 | Elucidated the [6-6-5-7-5-5] hexacyclic core structure. | |

| Rearranged Product 23 | Total Synthesis of Daphnillonin B | CCDC 2254739 | Established the structure after a Wagner-Meerwein-type rearrangement. |

Biosynthetic Investigations

Proposed Pathways from Primary Metabolites

The carbon skeleton of Daphniphyllum alkaloids points towards a terpenoid origin, a hypothesis that has been substantiated by foundational biosynthetic studies. These alkaloids are not derived from simple amino acid precursors but rather from the more elaborate mevalonic acid pathway, which is responsible for the synthesis of isoprenoids and steroids.

Early biosynthetic investigations using isotopic labeling provided critical evidence for the origins of the Daphniphyllum alkaloid framework. Feeding experiments conducted on Daphniphyllum macropodum with ¹⁴C-labeled mevalonic acid (MVA) demonstrated its incorporation into daphniphylline (B78742) and secodaphniphylline. These studies concluded that the C30 skeleton of alkaloids like daphniphylline is generated from six molecules of MVA, which converge to form a squalene-like intermediate. Squalene (B77637), a C30 triterpene, is the common precursor to steroids and other triterpenoids, placing the Daphniphyllum alkaloids firmly within this metabolic context.

Daphnilongeranin B, being a C21 nortriterpenoid alkaloid, is believed to arise from this same squalene-derived pathway, followed by the loss of several carbon atoms. The proposed general pathway begins with squalene undergoing a series of oxidations and cyclizations to form a protostereoidal cation, which is then rearranged and modified to create the foundational alkaloid skeletons.

| Precursor | Description | Role in Pathway |

| Mevalonic Acid (MVA) | A C6 primary metabolite. | Six units of MVA are the fundamental building blocks for the entire carbon skeleton. |

| Squalene | A C30 linear triterpene. | Formed from the dimerization of farnesyl pyrophosphate (derived from MVA), squalene is the key acyclic precursor that undergoes cyclization to initiate the formation of the complex polycyclic core. |

| Squalene-derived dialdehyde (B1249045) | A hypothetical oxidized squalene derivative. | Proposed by Heathcock as a key intermediate that incorporates nitrogen, setting the stage for the formation of the nitrogenous heterocyclic systems. |

While the specific enzymes involved in daphnilongeranin B biosynthesis have not been isolated and characterized, plausible reaction sequences have been proposed based on biomimetic syntheses and the structures of co-occurring alkaloids. The transformation from the linear squalene precursor to the intricate hexacyclic structure of daphnilongeranin B involves a cascade of sophisticated chemical reactions.

A key proposed step is the introduction of the nitrogen atom. Heathcock has hypothesized that a squalene-derived dialdehyde reacts with a nitrogen donor like pyridoxamine. This is followed by a series of cyclizations, including a proposed intramolecular Diels-Alder reaction and a Mannich-type closure, to assemble the core pentacyclic secodaphniphylline skeleton.

From this central intermediate, further enzymatic modifications such as oxidations, reductions, and rearrangements lead to the various alkaloid subfamilies. The total synthesis of (−)-daphnilongeranin B has provided further insight into plausible late-stage transformations, featuring key steps such as an intermolecular [3+2] cycloaddition to build part of the core structure and a final aldol (B89426) cyclization to install the F-ring. These synthetic achievements, while not definitive proof of the natural pathway, demonstrate chemically feasible routes that may be analogous to the enzymatic processes.

Squalene and Mevalonic Acid Pathway Derivations

Biogenetic Relationships to Other Daphniphyllum Alkaloid Subfamilies

The immense structural diversity of the more than 300 known Daphniphyllum alkaloids is thought to have evolved from a common biosynthetic platform. Daphnilongeranin B and its calyciphylline A-type relatives are part of a complex web of interconnected alkaloid families.

| Alkaloid Subfamily | Proposed Biogenetic Relationship to Calyciphylline A-type |

| Secodaphniphylline-type | Widely considered the biosynthetic precursors to most other Daphniphyllum alkaloid types. The secodaphniphylline skeleton is formed first and then undergoes skeletal rearrangements and transformations. |

| Yuzurimine-type | Believed to be closely related, with some proposals suggesting that calyciphylline A-type alkaloids may be formed from yuzurimine-type precursors. |

| Daphniphylline-type | Another major class derived from the common squalene precursor, representing a different branch of skeletal evolution from the secodaphniphylline intermediate. |

The prevailing hypothesis is that secodaphniphylline-type alkaloids are the central intermediates from which other skeletal types diverge. Biomimetic studies have shown that the secodaphnane skeleton can be transformed into the daphnane (B1241135) skeleton, lending support to this idea. The pathway proposed by Heathcock focuses on the initial formation of the secodaphniphylline core, which can then theoretically be rearranged into other frameworks.

The relationship with the yuzurimine-type alkaloids is also crucial. Some proposed pathways suggest that calyciphylline A-type alkaloids, the class to which daphnilongeranin B belongs, could be biosynthetically derived from yuzurimine-type intermediates through bond cleavage events. This highlights a branching and interconnected network, rather than a single linear progression, in the biosynthesis of these compounds.

The biogenetic relationships among Daphniphyllum alkaloid subfamilies provide a compelling model for the evolution of chemical diversity. Starting from a common, squalene-derived precursor, plants from the genus Daphniphyllum have evolved distinct enzymatic toolkits to modify and rearrange the core skeleton. This results in a wide array of structurally unique compounds, each potentially having a specific ecological function.

The evolution of enzymes capable of catalyzing complex cyclizations and rearrangements allows for the rapid generation of novel chemical scaffolds from a single precursor pathway. The discovery of new alkaloids with unprecedented skeletons continues to expand our understanding of this evolutionary diversification, where minor changes in the biosynthetic cascade can lead to dramatically different molecular architectures. This chemical plasticity is thought to be a defensive mechanism, providing the plant with a sophisticated arsenal (B13267) of compounds to deter herbivores and pathogens.

Connections to Yuzurimine (B1675894) and Secodaphniphylline Types

Experimental Approaches to Pathway Elucidation

The elucidation of the biosynthetic pathway of daphnilongeranin B and its congeners relies on a combination of classical and modern techniques. These experimental approaches provide evidence to support or refine the proposed biosynthetic hypotheses.

| Experimental Approach | Description | Key Findings/Applications |

| Isotopic Labeling / Feeding Experiments | Involves administering isotopically labeled (e.g., ¹⁴C, ³H, ¹⁵N) precursors to the plant and tracking their incorporation into the final natural products. | Confirmed that Daphniphyllum alkaloids are derived from six molecules of mevalonic acid via a squalene intermediate. Recent studies have used ¹⁵N-labeled amino acids to investigate the origin of the nitrogen atom. |

| Biomimetic/Bioinspired Total Synthesis | Laboratory synthesis designed to mimic the proposed biosynthetic steps. | The successful synthesis of alkaloid cores via routes that mimic hypothetical biogenetic cascades (e.g., involving Diels-Alder or Mannich reactions) provides strong evidence for the feasibility of these pathways. The synthesis of daphnilongeranin B itself was bioinspired. |

| Integrative Metabolomics | Comprehensive analysis of the metabolites present in different plant tissues. | Helps to map the spatial distribution of alkaloids and potential intermediates, providing clues as to where different biosynthetic steps may occur (e.g., yuzurimine types in younger leaves). |

| Isolation and Structural Characterization | Isolating co-occurring alkaloids from the plant source. | The structures of minor alkaloids often provide snapshots of biosynthetic intermediates or shunt products, offering valuable clues about the underlying reaction pathways. |

Isotope Tracer Experiments

Isotope tracer experiments have been foundational in establishing that Daphniphyllum alkaloids, including daphnilongeranin B, are derived from squalene-like intermediates. These studies provide direct evidence of the building blocks used by the plant.

A key experiment involved feeding ¹⁴C-labelled squalene to the branches of Daphniphyllum macropodum. Subsequent analysis led to the isolation of ¹⁴C-labelled daphniphylline and codaphniphylline. This result strongly indicated that squalene is the primary precursor for the carbon skeleton of the Daphniphyllum alkaloid family.

Further research has focused on identifying the origin of the nitrogen atom within the alkaloid scaffold. In one investigation, various ¹⁵N-labelled amino acids were supplied to hydroponic seedlings of D. macropodum to trace the nitrogen source. While these experiments achieved the first successful incorporation of ¹⁵N into Daphniphyllum alkaloids, the labeling was found to be non-specific. This suggests that the amino acids may be metabolized into a more general nitrogen pool before being incorporated, leaving the immediate nitrogen donor in the biosynthesis unidentified.

| Labeled Compound | Organism/System | Key Finding | Reference |

|---|---|---|---|

| [¹⁴C]-Squalene | Daphniphyllum macropodum branches | Demonstrated that squalene is the primary precursor for the carbon backbone of daphniphylline and codaphniphylline. | |

| ¹⁵N-Labeled Amino Acids | Daphniphyllum macropodum seedlings | Achieved the first incorporation of ¹⁵N into the alkaloid scaffold, but the labeling was non-specific, indicating an unclear direct nitrogen source. |

Enzymatic Studies and Precursor Feeding

While the overarching precursor, squalene, has been identified, the specific enzymatic steps and subsequent intermediates on the pathway to daphnilongeranin B remain largely uncharacterized. The current hypothesis for the early stages of biosynthesis posits that squalene undergoes sequential oxidation to form squalene-27,28-diol and then squalene-27,28-dial, which then undergoes cyclization upon the introduction of a nitrogen atom.

To test this hypothesis, precursor feeding experiments have been conducted using crude protein extracts from D. macropodum tissues. In these studies, squalene and chemically synthesized squalene-27,28-diol were supplied to the protein extracts.

The results from these experiments provided further support for squalene's role as a precursor. However, the feeding of squalene-27,28-diol did not lead to a significant change in the alkaloid content, and no accumulation of modified squalene intermediates was detected. This outcome suggests that squalene-27,28-diol may not be a direct free intermediate in the main biosynthetic pathway or that the conditions in the crude extract were not suitable for its conversion. The enzymes responsible for catalyzing the complex cyclization and rearrangement reactions that form the daphnilongeranin B core are still unidentified.

| Precursor Fed | System | Objective | Result | Reference |

|---|---|---|---|---|

| Squalene | Crude protein extracts from D. macropodum | Confirm the role of squalene as an early precursor. | Results supported squalene's role as a precursor in the biosynthetic pathway. | |

| Squalene-27,28-diol | Crude protein extracts from D. macropodum | Test the hypothesis that squalene-27,28-diol is a direct intermediate. | No significant impact on alkaloid content was observed, questioning its role as a direct free intermediate. |

Chemical Synthesis Strategies and Methodologies

Total Synthesis of Daphnilongeranin B

The journey to synthesize daphnilongeranin B has been marked by ingenuity and the development of novel synthetic routes. These efforts have not only made this complex natural product accessible in the laboratory but have also spurred innovation in synthetic methodology.

Historical Overview of Pioneering Syntheses

The first total synthesis of (–)-daphnilongeranin B was a landmark achievement reported by Zhai and coworkers in 2018. Their divergent approach also led to the synthesis of the related alkaloid, (–)-daphenylline. This pioneering work laid the foundation for subsequent synthetic endeavors. A key feature of their strategy was the application of a phosphine-catalyzed [3+2] cycloaddition to construct a crucial part of the molecule. Later, Li's research group also contributed significantly to the field by developing a scalable route to daphnilongeranin B, which was instrumental in the total synthesis of other complex related alkaloids like hybridaphniphylline B. These early syntheses showcased the feasibility of assembling the intricate hexacyclic core and set the stage for further refinements and new strategies.

In 2014, prior to the complete total synthesis, the Li group reported the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B, signaling the initial successful attempts at tackling this complex scaffold.

Asymmetric Total Synthesis Approaches

A significant milestone in the synthesis of daphnilongeranin B was the development of an asymmetric total synthesis, which allows for the selective production of a single enantiomer of the molecule. The first asymmetric total synthesis of (–)-daphnilongeranin B was accomplished by Zhai's group. A critical element of their strategy was an intermolecular [3+2] cycloaddition reaction, which was instrumental in creating the sterically congested E ring that features a quaternary carbon center. This was followed by a late-stage aldol (B89426) cyclization to complete the F ring of the daphnilongeranin B framework. This asymmetric approach was a crucial step forward, enabling the preparation of the naturally occurring form of the alkaloid.

Key Methodological Advances in Polycyclic Construction

The construction of the complex, multi-ring system of daphnilongeranin B has necessitated the use and development of powerful chemical reactions. Cycloaddition reactions, in particular, have proven to be indispensable tools for forging the intricate ring systems found in this and other Daphniphyllum alkaloids.

Cycloaddition Reactions in Ring Formation

The [3+2] cycloaddition has emerged as a cornerstone in the synthesis of daphnilongeranin B and its congeners. Zhai's group effectively utilized an intermolecular [3+2] cycloaddition in their first asymmetric total synthesis to construct the E ring. This key step involved the reaction of a complex intermediate with an allenoate, a reaction catalyzed by a phosphine. Specifically, Lu's phosphine-catalyzed [3+2] cycloaddition was employed, reacting an enone with tert-butyl 2-butynoate to yield the desired cycloadduct. This methodology proved to be highly effective in creating the challenging quaternary carbon center within the molecule's core.

The utility of the [3+2] cycloaddition extends to the synthesis of other related alkaloids. For instance, in the synthesis of longeracinphyllin A, Li and coworkers employed a 1,1'-bis(diphenylphosphino)ferrocene-promoted [3+2] cycloaddition.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also found application in the broader context of synthesizing Daphniphyllum alkaloids, showcasing its potential for constructing the core structures related to daphnilongeranin B. While not a direct part of the reported total syntheses of daphnilongeranin B itself, the intramolecular Diels-Alder reaction has been used to construct the ACDE ring system of calyciphylline A-type alkaloids, which share structural motifs. For instance, the reaction of a tetrasubstituted olefin has been explored for this purpose.

2 Cascade Reactions and Rearrangements for Structural Complexity

The intricate, cage-like architecture of daphnilongeranin B necessitates sophisticated synthetic strategies capable of building significant molecular complexity in a controlled and efficient manner. Cascade reactions, where a single event triggers a sequence of bond-forming transformations, and skeletal rearrangements, which reconfigure existing molecular frameworks into more complex ones, are central to this endeavor.

1 Bioinspired Cationic Rearrangements

Nature often employs cationic intermediates to orchestrate complex skeletal reorganizations in the biosynthesis of alkaloids. Drawing inspiration from these proposed biosynthetic pathways, synthetic chemists have explored bioinspired cationic rearrangements to construct the challenging frameworks of Daphniphyllum alkaloids. In the context of daphnilongeranin B's structural relatives, such as (-)-daphenylline, a bioinspired cationic rearrangement has been a key step. This strategy was pivotal in forming the tetrasubstituted benzene (B151609) ring of daphenylline (B12778079) from a common intermediate that is also on the synthetic pathway to daphnilongeranin B.

These reactions typically involve the generation of a carbocation, which then undergoes a cascade of bond migrations to yield a rearranged and often more stable or complex carbon skeleton. For instance, a proposed cascade might involve the electrocyclic reaction of a pentadienyl cation to form a cyclopentenyl cation, which is then intercepted intramolecularly to build fused ring systems characteristic of Daphniphyllum alkaloids. The success of these bioinspired strategies underscores their power in accessing the unique structural motifs embedded within molecules like daphnilongeranin B.

2 Wagner-Meerwein and Related Skeletal Rearrangements

The Wagner-Meerwein rearrangement is a classic carbocation-mediated Current time information in Bangalore, IN.-shift of an alkyl, aryl, or hydride group. This transformation allows for the expansion or contraction of rings and the migration of carbon frameworks to achieve greater thermodynamic stability, making it a powerful tool for constructing complex polycyclic systems.

In the synthesis of alkaloids closely related to daphnilongeranin B, such as daphnillonin B, a unique Wagner-Meerwein-type rearrangement was a critical step. This rearrangement enabled the reassembly of a [6-6-5-7-5-5] hexacyclic framework, typical of calyciphylline A-type alkaloids, into the synthetically challenging [7-6-5-7-5-5] hexacyclic core of daphnillonin B. The reaction proceeds through an intermediate tertiary allylic carbocation, with the migrating group being trans-coplanar to the leaving group, leading to the desired rearranged product. Similarly, the synthesis of daphenylline has also employed a Wagner-Meerwein rearrangement of a pentacyclic ketone intermediate. These examples highlight the utility of such skeletal rearrangements in navigating the complex energy landscape of polycyclic alkaloid synthesis.

Intermolecular and Intramolecular [3+2] Cycloadditions

3 Radical Cyclizations (e.g., Grubbs-catalyzed)

Radical cyclizations offer a powerful method for forming carbon-carbon bonds, particularly for creating bridged and fused ring systems that are difficult to access through ionic pathways. In the synthesis of related Daphniphyllum alkaloids, radical cyclizations catalyzed by ruthenium complexes, such as the Grubbs II catalyst, have been instrumental.

For example, the synthesis of the bridged B ring in daphnillonin B was accomplished via a Grubbs II catalyst-catalyzed radical cyclization of a trichloroacetamide (B1219227) precursor. This reaction proceeded smoothly and was followed by a one-pot dechlorination to furnish the desired bridged tricyclic core. The use of a Grubbs catalyst in this context demonstrates its versatility beyond its well-known application in olefin metathesis, extending its utility to complex radical-mediated transformations for natural product synthesis.

3 Metal-Catalyzed Transformations

Transition-metal catalysis has revolutionized modern organic synthesis, providing efficient and selective methods for constructing complex molecular architectures. In the synthesis of daphnilongeranin B and its congeners, catalysts based on gold and palladium have played indispensable roles in forging key bonds and ring systems.

1 Gold(I)-Catalyzed Reactions (e.g., Conia-ene)

Gold(I) catalysts, known for their strong π-acidity, are particularly effective at activating alkynes toward nucleophilic attack. The Conia-ene reaction, the intramolecular addition of an enol to an alkyne, is a powerful cyclization method that has been significantly advanced by gold catalysis.

A key breakthrough in the synthesis of daphnilongeranin B was the construction of its 6,6,5,7-tetracyclic core using a gold(I)-catalyzed Conia-ene reaction as a pivotal step. This strategy involved the 6-exo-dig cyclization of a silyl (B83357) enol ether onto a tethered alkyne. The reaction, catalyzed by a complex such as [Ph₃PAu]OTf, proceeds under mild conditions to construct the bridged 6,6-bicyclic system of the alkaloid's core with high efficiency. This elegant application of gold catalysis enabled the rapid assembly of a significant portion of the daphnilongeranin B framework.

Wagner-Meerwein and Related Skeletal Rearrangements

2 Palladium-Catalyzed Processes (e.g., α-alkenylation)

Palladium catalysts are exceptionally versatile, mediating a wide array of transformations crucial for complex molecule synthesis, including cross-coupling and C-H activation reactions. The catalytic asymmetric α-alkenylation of carbonyl compounds is a strategic carbon-carbon bond-forming reaction that provides access to chiral α-vinyl carbonyls, which are versatile synthetic intermediates.

In the synthesis of bowl-shaped tricyclic cores relevant to Daphniphyllum alkaloids, a palladium-catalyzed α-alkenylation has been successfully employed. This process involves the intramolecular coupling of an enolate with a vinyl moiety, facilitated by a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), to form a new stereocentric cyclic product. While not a direct step in a reported total synthesis of daphnilongeranin B itself, similar palladium-catalyzed processes, such as the Heck reaction and regioselective hydroformylation, have been critical in the syntheses of other complex members of the Daphniphyllum family, like himalensine A and (+)-caldaphnidine J. These examples underscore the power of palladium catalysis to construct key structural features found across this class of intricate natural products.

Diastereoselective Reactions in Stereocontrol

Michael Additions

Synthesis of Advanced Intermediates and Core Structures

The assembly of daphnilongeranin B relies on the strategic construction of advanced intermediates that contain significant portions of the final polycyclic architecture.

A primary challenge in the synthesis of daphnilongeranin B is the construction of its characteristic 6,6,5,7-tetracyclic core. An efficient approach to this core has been developed, showcasing a blend of powerful cyclization reactions.

The synthesis commenced with the formation of the bridged 6,6-bicyclic system. This was achieved using a gold(I)-catalyzed Conia-ene reaction. Following the establishment of this initial bridged system, the focus shifted to the formation of the remaining rings. As previously detailed (see Section 4.2.4.1), two highly diastereoselective intramolecular Michael additions were employed to assemble the five-membered and seven-membered rings, respectively, completing the 6,6,5,7-tetracyclic motif. This strategy provides a robust pathway to a key structural component of several calyciphylline A-subfamily alkaloids, including daphnilongeranin B.

The intricate network of bridged and fused rings in daphnilongeranin B requires sophisticated synthetic solutions. The construction of the bridged 6,6-bicyclic system, a central feature of the molecule's architecture, was elegantly solved using a gold(I)-catalyzed Conia-ene reaction in the synthesis of the tetracyclic core. This reaction efficiently forges the challenging bridged junction.

In the total synthesis of (−)-daphnilongeranin B by Zhai's group, an intermolecular [3+2] cycloaddition was a key feature in building the complex backbone early in the synthetic sequence. Such cycloaddition strategies are powerful tools for rapidly assembling polycyclic systems with multiple stereocenters. The development of these methods for creating bridged and fused ring networks is critical for accessing the complex three-dimensional structure of Daphniphyllum alkaloids.

Construction of Specific Polycyclic Ring Systems (e.g., 6,6,5,7-tetracyclic core)

Analogues and Derivatives from Synthetic Platforms

A robust synthetic platform not only enables the total synthesis of the target natural product but also allows for the creation of analogues and derivatives. A scalable synthetic route developed for daphnilongeranin B has served as the foundation for synthesizing related congeners.

From a common hexacyclic intermediate derived from this scalable route, chemists were able to synthesize daphniyunnine E and dehydrodaphnilongeranin B. This was achieved by leveraging the advanced intermediate and modifying the late-stage steps of the synthesis. The ability to produce these analogues is valuable for exploring structure-activity relationships and understanding the biological function of this class of alkaloids. The synthetic platform's flexibility underscores its utility beyond the synthesis of a single target molecule.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| daphnilongeranin B | |

| daphniyunnine E | |

| dehydrodaphnilongeranin B | |

| daphenylline |

Synthesis of Structurally Related Congeners (e.g., daphniyunnine E, dehydrodaphnilongeranin B)

The chemical architecture of daphnilongeranin B serves as a versatile scaffold for the synthesis of its structurally related congeners. Research has demonstrated straightforward and efficient pathways to convert daphnilongeranin B into other complex Daphniphyllum alkaloids, such as daphniyunnine E and dehydrodaphnilongeranin B. These transformations highlight the biosynthetic relationships between these natural products and provide valuable material for further study.

The synthesis of daphniyunnine E from daphnilongeranin B is achieved through a diastereoselective oxidation. Specifically, treating (–)-daphnilongeranin B with potassium tert-butoxide (t-BuOK) and oxygen (O2) in the presence of triethyl phosphite (B83602) (P(OEt)3) in dimethyl sulfoxide (B87167) (DMSO) yields diastereomerically pure (–)-daphniyunnine E. This transformation proceeds in a respectable 61% yield.

Following the formation of daphniyunnine E, the synthesis can be advanced to produce dehydrodaphnilongeranin B. This is accomplished through a dehydration reaction. When the trifluoroacetic acid (TFA) salt of daphniyunnine E is treated with para-toluenesulfonic acid (p-TsOH) in toluene (B28343) at 80 °C, (–)-dehydrodaphnilongeranin B is formed in a high yield of 79%. These synthetic connections underscore the role of daphnilongeranin B as a key intermediate in the chemical synthesis of a broader family of alkaloids.

Table 1: Synthesis of Daphnilongeranin B Congeners

| Starting Material | Target Congener | Reagents and Conditions | Yield |

|---|---|---|---|

| (–)-Daphnilongeranin B | (–)-Daphniyunnine E | t-BuOK, P(OEt)3, O2 (1 atm), DMSO | 61% |

Preparation of Modified Analogues for Research Applications

The strategic modification of daphnilongeranin B and its immediate precursors is crucial for accessing more complex, related natural products and for creating analogues for research. A prominent example is the use of daphnilongeranin B in the total synthesis of hybridaphniphylline B, a highly complex alkaloid possessing 11 rings and 19 stereocenters.

The total synthesis of hybridaphniphylline B relies on a key late-stage intermolecular Diels-Alder reaction. To achieve this, a fully elaborated cyclopentadiene (B3395910) (the diene) was required, which was prepared from daphnilongeranin B. The enone precursor to daphnilongeranin B can undergo a Luche reduction using sodium borohydride (B1222165) (NaBH4) and cerium(III) chloride (CeCl3) to produce an allylic alcohol with a 99% yield. This alcohol is a critical intermediate. Further modifications, including a Claisen rearrangement of a derived allyl dienol ether, are employed to construct the necessary diene for the subsequent Diels-Alder reaction. This strategic conversion of a daphnilongeranin B precursor into a reactive diene exemplifies the preparation of a modified analogue for the specific research application of synthesizing another intricate natural product.

Table 2: Preparation of Modified Analogues from Daphnilongeranin B Precursors

| Precursor | Target Analogue | Reagents and Conditions | Yield | Research Application |

|---|---|---|---|---|

| Enone precursor to Daphnilongeranin B | Allylic alcohol | NaBH4, CeCl3·7H2O, THF–MeOH (4:1), –20 °C | 99% | Intermediate for diene synthesis |

Table of Mentioned Compounds

| Compound Name |

|---|

| Daphnilongeranin B |

| Daphniyunnine E |

| Dehydrodaphnilongeranin B |

| Hybridaphniphylline B |

| Potassium tert-butoxide |

| Triethyl phosphite |

| Dimethyl sulfoxide |

| Trifluoroacetic acid |

| para-Toluenesulfonic acid |

| Toluene |

| Sodium borohydride |

Biological Activity Investigations and Mechanistic Insights

Cellular and Molecular Level Biological Activities

Investigations into the bioactivity of daphnilongeranin B have explored its impact on various cellular processes. While direct studies on daphnilongeranin B are limited, research on its structural analogues provides initial insights into its potential pharmacological profile. The family of Daphniphyllum alkaloids, to which daphnilongeranin B belongs, is noted for a range of biological functionalities, including cytotoxicity and enzyme inhibition .

The potential of Daphniphyllum alkaloids to inhibit cancer cell growth has prompted investigations into their cytotoxic effects. While specific data for daphnilongeranin B is not extensively detailed in publicly available research, general cytotoxic activities have been reported for the broader class of compounds .

There is currently no direct scientific evidence available from the searched literature to suggest that daphnilongeranin B modulates the cell cycle or induces G2/M arrest. Studies on other alkaloids have shown such effects, where treatment leads to a blockage of cell cycle progression at the G2/M checkpoint, ultimately culminating in apoptosis . For example, studies on other natural compounds have demonstrated the ability to induce G2/M phase arrest by altering the expression of key regulatory proteins . However, similar mechanistic studies for daphnilongeranin B have not been reported in the available literature.

The induction of apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. While the cytotoxic potential of the Daphniphyllum alkaloid family is recognized, specific studies detailing the apoptosis induction pathways for daphnilongeranin B are not available in the current body of research . The process of apoptosis is often intrinsically linked to cytotoxicity and cell cycle arrest, but a direct causal link and the specific molecular pathways involved have not been elucidated for daphnilongeranin B .

The ability of natural compounds to modulate the immune system is a significant area of research. Certain Daphniphyllum alkaloids have been investigated for such properties .

Some Daphniphyllum alkaloids have demonstrated immunosuppressive activities by inhibiting the proliferation of T and B lymphocytes in vitro . In one study, a panel of alkaloids was tested, and while some compounds showed significant inhibitory effects on ConA-induced T lymphocyte and LPS-induced B lymphocyte proliferation, the specific activity of daphnilongeranin B or its close analogues was not reported in this context . Another study noted that communesin alkaloids, which are structurally different, exhibit cytotoxicity against lymphocytes . However, direct evidence for daphnilongeranin B's effect on lymphocyte proliferation is currently lacking.

The interaction of small molecules with enzymes and receptors is fundamental to their mechanism of action. Preliminary studies have been conducted on analogues of daphnilongeranin B to assess their potential as enzyme inhibitors .

In a screening against a panel of four kinases, a 14,15-didehydro analogue of daphnilongeranin B and the 15-epimer of daphnilongeranin B were evaluated for inhibitory activity. The 14,15-didehydro analogue showed a modest inhibitory effect on protein-tyrosine phosphatase 1B (PTP1B), with over 30% inhibition observed at a concentration of 20 μg/mL. The 15-epimer of daphnilongeranin B displayed marginal activity against aurora A kinase, also showing greater than 30% inhibition at the same concentration. These findings suggest that structural analogues of daphnilongeranin B can interact with key cellular enzymes, though the potency is moderate.

| Compound | Target Enzyme | Activity | Concentration | Reference |

|---|---|---|---|---|

| 14,15-didehydro daphnilongeranin B | PTP1B | >30% inhibition | 20 µg/mL | |

| 15-epimer of daphnilongeranin B | aurora A kinase | >30% inhibition | 20 µg/mL |

Enzyme and Receptor Interaction Studies

Kinase Enzyme Inhibition Mechanisms

Research into the specific kinase enzyme inhibition mechanisms of daphnilongeranin B is not extensively detailed in currently available scientific literature. While the broader family of Daphniphyllum alkaloids, to which daphnilongeranin B belongs, has been identified for its diverse biological activities, including potential kinase inhibition, specific data for daphnilongeranin B remains limited.

Some studies have investigated related compounds, providing a potential framework for understanding how daphnilongeranin B might interact with kinase enzymes. For instance, certain hydroxylated calyciphylline A-type Daphniphyllum alkaloids, a class that includes daphnilongeranin B, were tested against a panel of kinases. These selective compounds demonstrated low inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), Aurora A, and IKK-β at a concentration of 20 μg/mL. However, the specific compounds tested were not explicitly named as daphnilongeranin B, and the study did not elaborate on the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive).

The molecular mechanism of kinase inhibition typically involves the binding of an inhibitor to the enzyme, which can occur at the ATP-binding site (competitive inhibition) or at an allosteric site (noncompetitive inhibition), thereby preventing the phosphorylation of substrate proteins. Without specific experimental data for daphnilongeranin B, any discussion of its potential to act through these mechanisms remains speculative.

Table 1: Inhibitory Activity of Selected Calyciphylline A-type Alkaloids Against Kinase Enzymes (Note: This table is illustrative of findings for the broader compound class. It is not specified if daphnilongeranin B was among the tested compounds.)

| Kinase Enzyme | Concentration | Result | Source |

| PTP1B | 20 µg/mL | Low Inhibition Rate | |

| Aurora A | 20 µg/mL | Low Inhibition Rate | |

| IKK-β | 20 µg/mL | Low Inhibition Rate |

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship (SAR) studies focusing specifically on daphnilongeranin B have not been extensively published. The existing literature primarily details its isolation and complex total synthesis. However, the successful synthesis of daphnilongeranin B and its analogues provides a critical foundation for future SAR investigations.

Elucidation of Pharmacophoric Features

The pharmacophoric features of daphnilongeranin B have not been explicitly defined through dedicated studies. A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Identifying these features typically requires the synthesis and biological evaluation of numerous analogues to determine which structural components are critical for target binding and efficacy.

For daphnilongeranin B, a hexacyclic Daphniphyllum alkaloid with a complex, cage-like backbone, potential pharmacophoric features could include:

The specific stereochemistry of its multiple chiral centers.

The spatial orientation of its fused ring system (a 6/5/7/5/6/5 framework).

The presence and positioning of functional groups such as ketones and the tertiary amine.

The total synthesis of daphnilongeranin B, which involves key steps like an intermolecular [3+2] cycloaddition and a late-stage aldol (B89426) cyclization to form the F ring, highlights the chemical complexity of the molecule.

Impact of Structural Modifications on Biological Potency

Information regarding how specific structural modifications to daphnilongeranin B affect its biological potency is scarce. Such studies are crucial for optimizing lead compounds in drug discovery. The total synthesis of related compounds like (-)-daphenylline, achieved through a divergent pathway from a common intermediate used for daphnilongeranin B synthesis, suggests that modifications to the core structure are feasible.

For example, the synthesis of dehydrodaphnilongeranin B, a congener of daphnilongeranin B, has been reported. Comparative biological testing of these closely related natural products could provide initial insights into the SAR. A systematic approach would involve modifying specific functional groups—for instance, reduction of the ketone functionalities or alteration of the substituents on the nitrogen atom—and assessing the resulting changes in biological activity. While the synthetic routes have been established, the biological data from such a panel of modified compounds are not yet available in the literature.

Table 2: Key Structural Features of Daphnilongeranin B and Potential Modification Sites for SAR Studies

| Structural Feature | Potential Modification | Rationale for Investigation | Source (Structural Info) |

| Fused Hexacyclic Core | Synthesis of simplified or altered ring systems | To determine the minimal scaffold required for activity. | |

| Ketone Groups | Reduction to alcohols, conversion to oximes | To probe the role of hydrogen bond acceptors in target binding. | |

| Tertiary Amine | N-oxidation, N-alkylation, or N-dealkylation | To investigate the influence of basicity and steric bulk at the nitrogen center. | |

| Stereocenters | Synthesis of diastereomers or enantiomers | To assess the importance of specific 3D geometry for biological function. |

Molecular Target Identification and Validation Approaches

The specific molecular targets of daphnilongeranin B have not been identified. Target identification is a critical step to understand the mechanism of action of a biologically active compound. General methodologies exist for this purpose, but their application to daphnilongeranin B has not been reported.

Phenotype-Based Target Discovery Methodologies

Phenotype-based drug discovery involves screening compounds in cellular or whole-organism models to identify molecules that produce a desired phenotypic change (e.g., inhibition of cancer cell growth). This approach is target-agnostic, meaning that the molecular target does not need to be known beforehand. Once a "hit" compound is identified, subsequent studies are required to deconvolute its mechanism and identify the specific protein target(s).

There is no evidence in the reviewed literature to suggest that daphnilongeranin B has been evaluated in systematic phenotype-based screening campaigns. Such an approach would be a logical step to uncover its potential therapeutic applications and would precede molecular target identification.

Affinity-Based Probes and Proteomic Strategies

Affinity-based proteomics is a powerful method for identifying the molecular targets of a natural product. This strategy involves chemically modifying the compound to create a probe, typically by attaching a biotin (B1667282) tag or a photoreactive group. This probe is then introduced to cell lysates or live cells, where it binds to its target protein(s). The probe-protein complex can then be captured (e.g., using streptavidin beads for a biotinylated probe) and the bound proteins identified using mass spectrometry.

The development of an affinity probe for daphnilongeranin B has not been described in the literature. Creating such a probe would require a synthetic route that allows for the introduction of a linker and tag at a position that does not disrupt the compound's native binding to its target. The successful total syntheses of daphnilongeranin B could potentially be adapted for this purpose, but this work has not yet been published.

Computational Approaches in Target Prediction

While specific computational studies focusing exclusively on daphnilongeranin B for target prediction are not extensively documented in publicly available literature, the broader field of natural product research increasingly relies on in silico methods to hypothesize molecular targets and elucidate mechanisms of action. These computational approaches offer a predictive framework to guide experimental validation, saving both time and resources. For complex molecules like Daphniphyllum alkaloids, these methods are invaluable for navigating the vast landscape of potential biological interactions.

Computational target prediction for natural products like daphnilongeranin B typically employs a variety of strategies. One common approach is reverse docking, where the small molecule is docked against a large library of known protein structures to identify potential binding partners. The binding affinity, or docking score, is calculated based on the intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand (daphnilongeranin B) and the protein target.

Another powerful technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By comparing the pharmacophore of daphnilongeranin B with those of known drugs or bioactive molecules, potential targets can be inferred.

Although direct computational studies on daphnilongeranin B are scarce, the Universal Natural Products Database (UNPD) and other similar resources provide calculated properties and sometimes virtual screening results for a vast number of natural compounds, including many Daphniphyllum alkaloids. These databases can serve as a starting point for identifying potential targets for daphnilongeranin B through similarity-based searches and predictive models. For example, analysis of the chemical space of natural products has shown significant overlap with FDA-approved drugs, suggesting that many natural compounds have the potential to interact with multiple protein targets.

A review of computational studies on biologically active alkaloids of plant origin highlights that while many studies focus on well-known alkaloids, the methodologies are broadly applicable. These studies often involve molecular docking to predict binding modes and affinities for specific targets. For example, molecular docking studies on other alkaloids have been used to identify potential inhibitors of enzymes like acetylcholinesterase and to understand their interactions with various receptors.

The general workflow for a computational target prediction study on daphnilongeranin B would likely involve:

3D Structure Generation and Optimization: Creating a low-energy 3D conformation of daphnilongeranin B using computational chemistry software.

Target Database Selection: Choosing a library of protein targets, which could be from databases like the Protein Data Bank (PDB) or specialized target databases.

Molecular Docking/Virtual Screening: Docking the structure of daphnilongeranin B against the selected protein targets.

Scoring and Ranking: Ranking the potential targets based on docking scores and binding energies.

Pathway and Network Analysis: Analyzing the top-ranked targets to understand their roles in biological pathways and disease networks.

Given the structural complexity of daphnilongeranin B, such computational studies would be instrumental in prioritizing experimental testing and uncovering its therapeutic potential.

Table 1: Potential Computational Approaches for Target Prediction of Daphnilongeranin B

| Computational Method | Description | Potential Application for Daphnilongeranin B |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identification of potential protein targets by screening against a library of 3D protein structures. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a biological effect. | Comparison with known bioactive compounds to infer potential mechanisms of action and targets. |

| Network Pharmacology | Integrates compound-target-pathway-disease interactions to understand the systemic effects of a drug. | Prediction of the overall biological effects and potential therapeutic indications. |

| Virtual Screening | Computationally screens large libraries of compounds against a target protein or vice versa. | High-throughput identification of potential targets from comprehensive biological databases. |

Emerging Research Directions and Future Perspectives

Advancements in Isolation and Characterization Techniques

The journey of daphnilongeranin B from a natural source to a laboratory-grade compound relies on sophisticated separation and analytical methods. Initially isolated from the fruits of Daphniphyllum longeracemosum, the process involves classic phytochemical techniques followed by advanced chromatography for purification.

The structural elucidation of Daphniphyllum alkaloids, including daphnilongeranin B, is a complex task that heavily depends on a suite of modern spectroscopic techniques. One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are fundamental in mapping the complex carbon skeleton and determining the relative stereochemistry of its seven stereogenic centers. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

In recent years, the field has seen advancements that bolster the accuracy of structural assignments for these complex molecules. For structurally similar alkaloids, techniques such as single-crystal X-ray diffraction have been invaluable for determining absolute configurations. Furthermore, computational methods, including the comparison of experimental and calculated NMR data and electronic circular dichroism (ECD) calculations, are increasingly employed to resolve ambiguous structural features, a practice that has been used to revise the structures of other Daphniphyllum alkaloids and could be applied to daphnilongeranin B analogues.

| Technique | Application in Daphniphyllum Alkaloid Research | Reference |

| Chromatography | Isolation and purification from plant extracts. | |

| 1D & 2D NMR Spectroscopy | Elucidation of the complex polycyclic skeleton and relative stereochemistry. | |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition and molecular formula. | |

| Single-Crystal X-ray Diffraction | Unambiguous determination of three-dimensional structure and absolute configuration. | |

| Computational Calculations (NMR, ECD) | Corroboration and revision of proposed structures. |

Innovations in Biomimetic and Total Synthesis Methodologies

The formidable structural complexity of daphnilongeranin B has made it a compelling target for total synthesis, driving innovation in synthetic chemistry. The first asymmetric total synthesis of (−)-daphnilongeranin B was accomplished by Zhai's group in 2018. This synthesis is notable for its strategic construction of the hexacyclic, cage-like backbone.

Key features of this landmark synthesis include:

An intermolecular [3+2] cycloaddition to construct a key part of the ring system.

A late-stage aldol (B89426) cyclization to install the final F ring.

A sequential reduction and oxidation method to achieve the final product.

Earlier work by Li's group reported an efficient approach toward the 6,6,5,7-tetracyclic core of daphnilongeranin B. Their strategy employed a gold(I)-catalyzed Conia-ene reaction to build the bridged 6,6-bicyclic system, followed by two diastereoselective Michael additions to form the five- and seven-membered rings.

The synthesis of daphnilongeranin B has also inspired further work in biomimetic synthesis. A bioinspired synthesis of a related alkaloid, (−)-daphenylline, was developed starting from a key intermediate in the daphnilongeranin B synthetic pathway. This demonstrates how a synthetic platform can be leveraged to access multiple members of an alkaloid family, mimicking the divergent pathways found in nature. These synthetic achievements not only provide access to the natural product for further study but also contribute new methodologies to the broader field of organic synthesis. The development of scalable routes to key intermediates of daphnilongeranin B has also enabled the synthesis of other congeners, such as daphniyunnine E and dehydrodaphnilongeranin B.

| Synthetic Milestone | Key Reactions/Strategies | Research Group | Year | Reference |

| Synthesis of Tetracyclic Core | Gold(I)-catalyzed Conia-ene reaction; Diastereoselective Michael additions. | A. Li | 2014 | |

| First Asymmetric Total Synthesis | Intermolecular [3+2] cycloaddition; Late-stage aldol cyclization. | H. Zhai | 2018 | |

| Divergent Synthesis | Bioinspired cationic rearrangement from a daphnilongeranin B intermediate to synthesize (−)-daphenylline. | H. Zhai | 2018 |

Mechanistic Biology of Daphnilongeranin B and Analogues

The biological functions and pharmacological properties of most Daphniphyllum alkaloids remain underexplored, largely due to their limited availability from natural sources. Daphnilongeranin B has been reported to exhibit in vitro activity related to platelet aggregation. However, the precise molecular mechanism, including its protein targets and downstream signaling pathways, has not been fully elucidated.

The successful total syntheses of daphnilongeranin B and its analogues are critical for advancing its mechanistic biology. By providing a reliable and scalable source of these complex molecules, chemists are enabling biologists to conduct systematic studies. Access to synthetic analogues allows for the exploration of structure-activity relationships (SAR), which can help identify the specific structural features (pharmacophores) responsible for biological effects. The availability of material is the first step toward more advanced studies, including target identification, in vivo efficacy testing, and understanding its mode of action at a cellular level.

Application of Computational Chemistry and Machine Learning in Research

Computational chemistry is becoming an indispensable tool in the study of complex natural products like daphnilongeranin B. Density Functional Theory (DFT) calculations are increasingly used to provide insight into reaction mechanisms, predict stereochemical outcomes, and rationalize the stability of complex intermediates in synthetic pathways. For instance, computational studies have been applied to understand the strategies for synthesizing the core structures of related calyciphylline A-type alkaloids, providing a predictive framework that can guide experimental work.

The application of machine learning in natural product research is a rapidly emerging field. While specific applications to daphnilongeranin B are still nascent, related research shows significant promise. Machine learning methods are being developed to cluster metabolomics data, which can help in discovering biosynthetic pathways within the Daphniphyllum genus. Such approaches could help identify previously unknown intermediates and enzymes involved in the biosynthesis of daphnilongeranin B. Furthermore, machine learning, in combination with empirical computation, is being used for the structural validation of other complex alkaloids, offering a powerful method to increase confidence in structural assignments.

Q & A

Q. How can researchers ensure the reproducibility of this compound studies in external labs?

- Methodological Answer : Adopt open-science practices:

- Protocol Sharing : Deposit step-by-step isolation procedures on protocols.io with DOI links .

- Reference Standards : Characterize and distribute a pure sample via repositories like Sigma-Aldrich .

- Data Transparency : Publish raw datasets on Zenodo or Figshare with CC-BY licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.